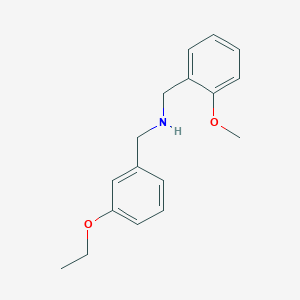
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as Cmpd S26, is a tetrazole derivative that has been synthesized and studied for its potential pharmacological properties. This compound has shown promise in various scientific research applications, including as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for cancer.
科学的研究の応用
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has been studied for its potential anti-inflammatory properties, with promising results. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has also been studied for its potential neuroprotective effects. In a study published in the journal ACS Chemical Neuroscience, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to protect neurons from oxidative stress-induced damage. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has also been studied for its potential as a treatment for cancer. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This suggests that N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may have potential as a chemotherapy agent.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is through the activation of the Nrf2 pathway, which is involved in the protection against oxidative stress. Finally, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 may also act through the inhibition of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 are still being studied, but preliminary results suggest that it may have anti-inflammatory, neuroprotective, and anti-cancer effects. In addition, N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 has been shown to have low toxicity in various cell lines, suggesting that it may be safe for use in humans.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 in lab experiments is its potential as a multi-targeted therapeutic agent. Its ability to act through multiple pathways may make it more effective than single-targeted agents. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26. One direction is to further study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to optimize its anti-cancer potential and to study its potential side effects in humans.
合成法
The synthesis of N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine S26 involves the reaction of 5-chloro-2-methoxybenzyl chloride with propylamine, followed by the addition of sodium azide and copper(I) bromide to form the tetrazole ring. The resulting compound is purified by column chromatography and characterized by various spectroscopic techniques, including NMR and mass spectrometry.
特性
製品名 |
N-(5-chloro-2-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
分子式 |
C12H16ClN5O |
分子量 |
281.74 g/mol |
IUPAC名 |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17) |
InChIキー |
LKDJYIDPBZMBFJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
